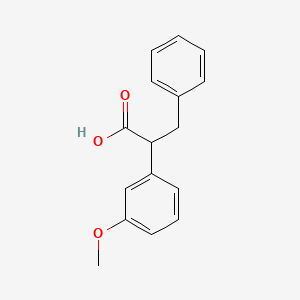
2-(3-Methoxyphenyl)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For “3-(2-Methoxyphenyl)propionic acid”, the structure is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, and more. For “3-(2-Methoxyphenyl)propionic acid”, the molecular weight is 180.2005, and it has a density of 1.2±0.1 g/cm3 .Scientific Research Applications
Oxidation and Fragmentation Studies
A study explored the one-electron oxidation of similar compounds to 2-(3-Methoxyphenyl)-3-phenylpropanoic acid, revealing insights into the radical cations formed and the influence of structural effects and pH on side-chain fragmentation reactivity. This research can shed light on the behavior of similar compounds under oxidative conditions (Bietti & Capone, 2008).
Catalysis and Reaction Mechanisms
A study involving palladium complexes and methoxycarbonylation of alkynes, such as phenylethyne, highlights the catalytic processes leading to the formation of unsaturated esters or α,ω-diesters. This research can provide a framework for understanding the catalytic behavior of similar compounds in chemical reactions (Magro et al., 2010).
Hydroarylation and Selectivity
A study demonstrated the hydroarylation of cinnamic acids under specific conditions, yielding compounds like 3-(4-methoxyphenyl)-3-phenylpropanoic acids with high yields and selectivity. This can be pivotal for understanding the potential synthetic applications of this compound in similar reactions (Jagdale & Sudalai, 2007).
Nutraceutical and Therapeutic Applications
This compound shares structural similarities with p-methoxycinnamic acid (p-MCA), which has been extensively studied for its therapeutic and nutraceutical applications. p-MCA exhibits a wide range of biological properties, indicating potential biomedical applications for structurally similar compounds (Płowuszyńska & Gliszczyńska, 2021).
Biosynthesis and Natural Product Chemistry
The biosynthesis of phenylphenalenones in Anigozanthos preissii involves precursors like 4-methoxycinnamic acid, which is structurally related to this compound. This study provides insights into the biosynthetic pathways and the role of specific phenylpropanoids in natural product synthesis (Hidalgo et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(3-methoxyphenyl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-14-9-5-8-13(11-14)15(16(17)18)10-12-6-3-2-4-7-12/h2-9,11,15H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUWRXXZFFZESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2422725.png)
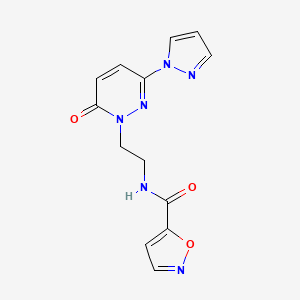
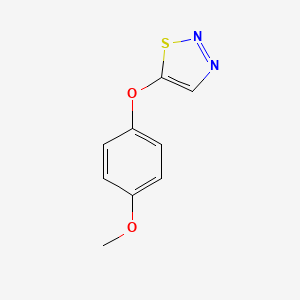

![1'-Picolinoylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2422729.png)
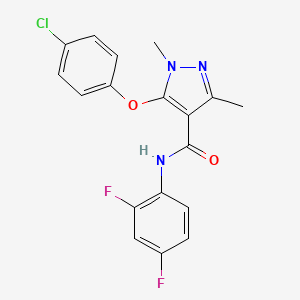
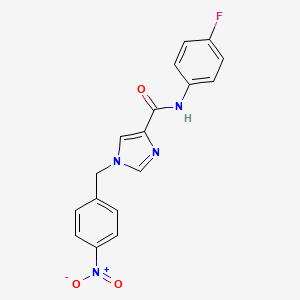

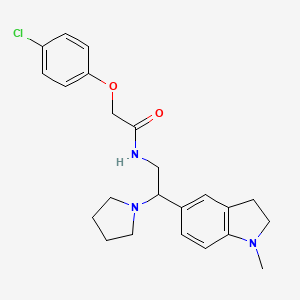
![2-(4-(Isopropylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422737.png)
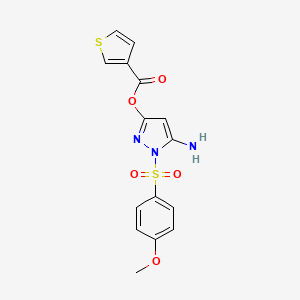
![2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2422741.png)
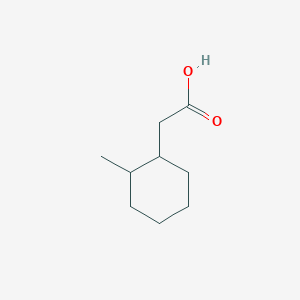
![2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide](/img/structure/B2422747.png)
